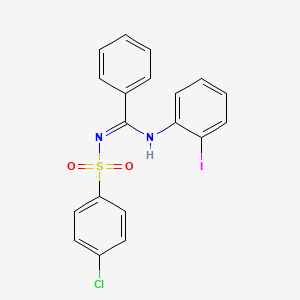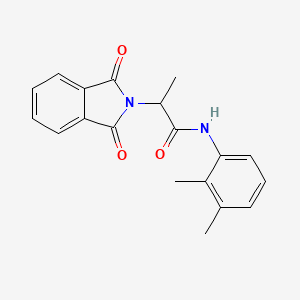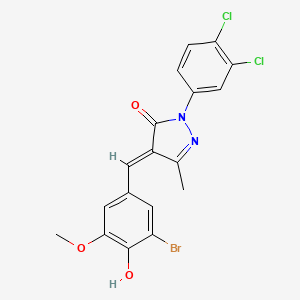![molecular formula C19H14N6O3S B11692642 (4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (4Z)-5-Methyl-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on ist ein komplexes organisches Molekül, das einen Pyrazolon-Kern, einen Thiazol-Ring und verschiedene Substituenten, darunter eine Nitrophenyl- und eine Phenylhydrazinyliden-Gruppe, aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-5-Methyl-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation eines Thiazol-Derivats mit einem Hydrazin-Derivat unter kontrollierten Bedingungen. Die Reaktion kann Katalysatoren und spezifische Lösungsmittel erfordern, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um Skalierbarkeit und Kosteneffizienz zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Synthesetechniken umfassen, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenyl-Gruppe kann oxidiert werden, um Nitro-Derivate zu bilden.
Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.
Substitution: Die Phenylhydrazinyliden-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel würde die Oxidation der Nitrophenyl-Gruppe Nitro-Derivate ergeben, während die Reduktion Amin-Derivate ergeben würde.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt macht.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung interessante biologische Aktivitäten aufweisen, wie z. B. antimikrobielle oder anticancerogene Eigenschaften. Forscher können die Struktur modifizieren, um diese Aktivitäten zu verbessern und ihre Wirkmechanismen zu untersuchen.
Medizin
In der medizinischen Chemie könnte diese Verbindung als Leitverbindung für die Medikamentenentwicklung dienen. Ihre strukturellen Merkmale ermöglichen Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, was sie zu einem potenziellen Kandidaten für therapeutische Anwendungen macht.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden. Ihre einzigartige Struktur kann genutzt werden, um fortschrittliche Materialien für verschiedene Anwendungen zu entwickeln.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-5-Methyl-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und den Modifikationen ab, die an der Verbindung vorgenommen wurden.
Wirkmechanismus
The mechanism of action of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole and pyrazolone rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.
N-(tert-Butyl)-4-((6-Iodo-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamid: Eine Verbindung, die in der Arylhalogenidchemie verwendet wird.
Einzigartigkeit
Die Einzigartigkeit von (4Z)-5-Methyl-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on liegt in seiner Kombination aus einem Pyrazolon-Kern mit einem Thiazol-Ring und verschiedenen Substituenten. Diese Struktur bietet eine vielseitige Plattform für weitere Modifikationen und Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C19H14N6O3S |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H14N6O3S/c1-12-17(22-21-14-7-3-2-4-8-14)18(26)24(23-12)19-20-16(11-29-19)13-6-5-9-15(10-13)25(27)28/h2-11,23H,1H3 |
InChI-Schlüssel |
FYWUGNRXZMCVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)



![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
